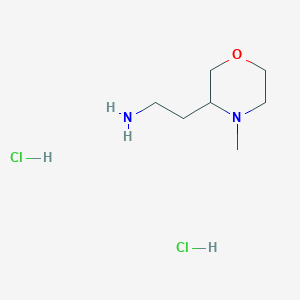
3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide is an organic compound belonging to the class of 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide involves the reaction of adenine with propylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride. The mixture is stirred at elevated temperatures (around 100°C) for a specific duration .
Industrial Production Methods
similar compounds are often synthesized using high-speed counter-current chromatography (HSCCC) and other advanced separation techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as adenosine deaminase. This interaction can inhibit the enzyme’s activity, leading to various biological effects. The compound’s structure allows it to bind to the active site of the enzyme, blocking its function .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol: Another 6-aminopurine derivative with similar structural features.
Sinefungin: A purine nucleoside analogue with a similar purine base attached to a sugar.
Ademetionine: A compound with a purine base involved in transmethylation processes.
Uniqueness
3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide is unique due to its specific propylpropanamide side chain, which differentiates it from other 6-aminopurine derivatives. This unique structure contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
84460-82-2 |
|---|---|
Fórmula molecular |
C11H16N6O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
3-(6-aminopurin-9-yl)-N-propylpropanamide |
InChI |
InChI=1S/C11H16N6O/c1-2-4-13-8(18)3-5-17-7-16-9-10(12)14-6-15-11(9)17/h6-7H,2-5H2,1H3,(H,13,18)(H2,12,14,15) |
Clave InChI |
RVFBGGBFAHQCQN-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CCN1C=NC2=C(N=CN=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)
![Bicyclo[3.3.3]undecan-3-one](/img/structure/B12940231.png)
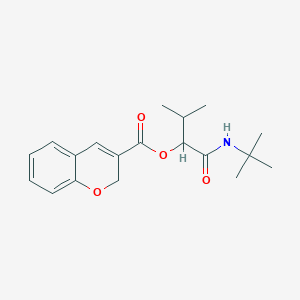
![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one](/img/structure/B12940237.png)
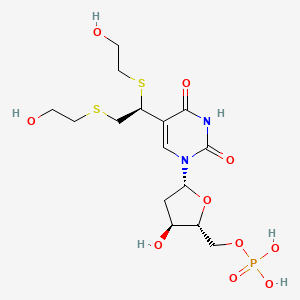

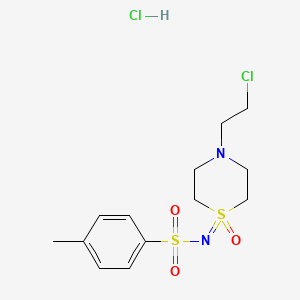
![4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline](/img/structure/B12940262.png)

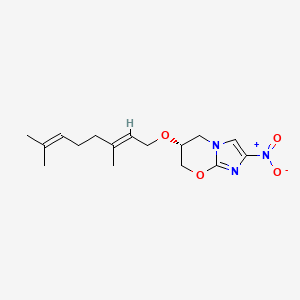
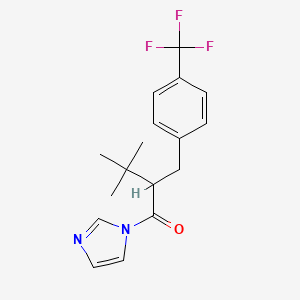
![(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12940298.png)
